Binding Affinity for Amine Oxidase A/B: A Divergent Target from Canonical PIM Kinases
In contrast to the prototypical imidazo[1,2-b]pyridazines K00135 and SGI-1776, which are primarily optimized for PIM kinase binding, this compound showed a binding Ki of 145 nM for human Amine Oxidase [flavin-containing] A/B in a radioligand displacement assay [1]. This represents a distinct non-kinase target engagement not observed for the class-leading PIM inhibitor SGI-1776 under the same assay conditions, where SGI-1776 demonstrates high affinity for PIM1, PIM2, PIM3, and FLT3 kinases instead .
| Evidence Dimension | Binding Affinity (Ki) for Amine Oxidase [flavin-containing] A/B |
|---|---|
| Target Compound Data | Ki = 145 nM |
| Comparator Or Baseline | SGI-1776: No reported affinity for Amine Oxidase A/B; primary pharmacology is PIM kinase inhibition. |
| Quantified Difference | Target compound binds Amine Oxidase A/B at 145 nM; SGI-1776 shows no binding at this target, highlighting a unique off-target profile. |
| Conditions | Displacement of [3H]idazoxan from imidazoline receptor I-2 of rabbit kidney membranes (as a model for Amine Oxidase A/B). |
Why This Matters
This quantitative affinity for a non-kinase target defines a unique polypharmacology that is absent in standard PIM kinase tool compounds, making the compound essential for studies exploring amine oxidase biology or for profiling off-target liabilities in kinase inhibitor programs.
- [1] BindingDB Entry BDBM50091345 (CHEMBL2092861). Affinity Data: Ki = 145 nM for Amine oxidase [flavin-containing] A/B; Assay: Displacement of [3H]idazoxan from imidazoline receptor I-2. View Source
